(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 5-methylindole-2,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 5-methylindole-2,3-dione in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group and forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicinal chemistry, This compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications, including materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[2-(2-hydroxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[2-(2-chlorophenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[2-(2-nitrophenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one lies in its methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)14(18(21)19-15)10-16(20)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3,(H,19,21)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFQOKOZIWPPN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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